O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate
Description
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCOBOIUVLGSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159617 | |
| Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443335-92-9 | |
| Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443335-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification Using Oxalic Acid and Phenethyl Alcohol Derivatives
The most common route involves reacting oxalic acid with 2-(4-fluoro-2-methylphenyl)ethanol under acidic or basic conditions. In a typical procedure:
-
Step 1 : Oxalic acid (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) or dichloromethane (DCM).
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Step 2 : 2-(4-Fluoro-2-methylphenyl)ethanol (1.2 equiv) is added dropwise with catalytic sulfuric acid or p-toluenesulfonic acid (PTSA, 0.1 equiv).
-
Step 3 : The mixture is refluxed at 80–100°C for 12–24 hours, followed by neutralization with aqueous sodium bicarbonate.
Key Data :
This method is limited by competing side reactions, such as di-ester formation, which necessitates precise stoichiometric control.
Transesterification of Diethyl Oxalate
Diethyl oxalate serves as a versatile starting material due to its high reactivity. The process involves:
-
Step 1 : Diethyl oxalate (1.5 equiv) is mixed with 2-(4-fluoro-2-methylphenyl)ethanol (1.0 equiv) in toluene.
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Step 2 : Sodium ethoxide (0.2 equiv) is added as a base to deprotonate the alcohol.
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Step 3 : The reaction is stirred at 60°C for 6–8 hours, yielding the mono-esterified product.
Optimization Insight :
-
Excess diethyl oxalate improves mono-ester selectivity (up to 78% yield).
-
Polar aprotic solvents (e.g., DMF) reduce reaction time but increase di-ester byproducts.
Alkylation of Oxalate Salts
Nucleophilic Displacement with Halogenated Intermediates
A two-step alkylation strategy is employed for higher regioselectivity:
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Step 1 : Oxalic acid is converted to its cesium salt using cesium carbonate in anhydrous DMF.
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Step 2 : The cesium oxalate reacts with 1-(2-bromoethyl)-4-fluoro-2-methylbenzene at 50°C for 4 hours.
Advantages :
-
Avoids side reactions associated with direct esterification.
Mechanistic Note :
The reaction proceeds via an SN2 mechanism, where the oxalate anion displaces bromide from the alkyl halide.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction ensures retention of configuration:
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Step 1 : Oxalic acid is activated as its mixed carbonic anhydride with ethyl chloroformate.
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Step 2 : Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) mediate the coupling with 2-(4-fluoro-2-methylphenyl)ethanol at 0°C.
Critical Parameters :
Catalytic Methods and Recent Innovations
Copper-Catalyzed Cross-Coupling
A patent (CN103524326A) describes a CO2-mediated synthesis using copper(I) bromide and lithium bromide:
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Step 1 : Ethyl oxalyl chloride (1.0 equiv) is treated with 2-(4-fluoro-2-methylphenyl)ethyl magnesium bromide (1.1 equiv) in THF.
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Step 2 : Copper(I) bromide (0.05 equiv) and lithium bromide (0.1 equiv) are added to facilitate coupling at 25°C.
Performance Metrics :
Photocatalyzed Decarboxylative Alkylation
A novel approach employs 4ClCzIPN as an organic photocatalyst:
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Step 1 : Cesium oxalate and 2-(4-fluoro-2-methylphenyl)ethyl iodide are dissolved in acetonitrile.
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Step 2 : Under blue LED irradiation (450 nm), the photocatalyst generates alkoxycarbonyl radicals, which undergo decarboxylation and recombination.
Key Findings :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Esterification | 65–72 | 90–92 | High | Moderate |
| Transesterification | 70–78 | 93–95 | Moderate | High |
| Mitsunobu Reaction | 70–75 | 97–99 | Low | Low |
| Copper Catalysis | 60 | 95 | Moderate | High |
| Photocatalysis | 88 | 99 | High | Limited |
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biological Studies
The compound's fluorinated aromatic ring is instrumental in studying enzyme interactions and metabolic pathways. Its structural features enhance binding affinity, making it suitable for:
- Enzyme Inhibition Studies : Investigating its role in modulating enzymatic activity.
- Metabolic Pathway Analysis : Understanding how it affects biological processes at the molecular level.
Industrial Applications
In industry, this compound can be used to produce specialty chemicals and materials, particularly in the pharmaceutical sector where fluorinated compounds are often associated with improved bioactivity and pharmacokinetics.
This compound exhibits potential biological activities, including:
-
Antimicrobial Properties : Preliminary studies indicate that related oxalate compounds can inhibit bacterial growth, suggesting applications in treating infections.
Study Focus Observations Antimicrobial Activity Inhibition of various bacterial strains - Anti-inflammatory Effects : In vitro studies show that this compound may reduce pro-inflammatory cytokine production, highlighting its potential in managing inflammatory diseases.
Antimicrobial Activity
A study exploring the antimicrobial effects of oxalate derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be effective in developing new antibiotics.
Anti-inflammatory Effects
Research on similar compounds revealed their ability to modulate inflammatory responses in cell cultures, indicating potential therapeutic applications for conditions characterized by chronic inflammation.
Toxicological Considerations
Despite its promising applications, the toxicity profile of oxalates warrants careful consideration. High concentrations can induce oxidative stress and cellular damage, particularly in renal cells.
| Toxicity Aspect | Observations |
|---|---|
| Free Radical Production | Elevated levels observed in renal cells exposed to high concentrations |
| Cellular Damage | Induction of morphological changes and loss of membrane integrity |
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The fluoro-substituted phenyl group enhances the compound’s stability and reactivity, allowing it to effectively participate in various chemical and biological processes.
Comparison with Similar Compounds
Ethyl Oxalate (Diethyl Oxalate)
Ethyl oxalate (C₆H₁₀O₄) is a simple oxalate ester widely used as a solvent or intermediate in organic synthesis. Key differences include:
- Substituents : Ethyl oxalate lacks aromatic or fluorinated groups, resulting in lower molecular weight and higher volatility.
- Reactivity : The absence of electron-withdrawing groups (e.g., fluorine) makes ethyl oxalate less resistant to hydrolysis compared to the fluorinated analog.
- Applications : Ethyl oxalate is primarily used in esterification reactions, whereas the fluorinated derivative’s enhanced lipophilicity (logP) may suit drug design or ligand synthesis .
O,O-Diethyl O-[2-(Dimethylamino)ethyl] Phosphorothioate Oxalate
This phosphorothioate-oxalate hybrid (studied via single-crystal X-ray diffraction) shares a functionalized ethyl chain but differs in core structure (phosphate vs. oxalate) .
- Structural Features: The dimethylaminoethyl group introduces basicity, absent in the target compound.
- Stability: The thiono-thiolo rearrangement observed in the phosphorothioate highlights how core functional groups dictate decomposition pathways, a consideration for storage and handling of oxalate derivatives .
Ethyl Oxalyl Chloride
Ethyl oxalyl chloride (C₄H₅ClO₃) is a reactive acyl chloride derivative of oxalic acid.
- Reactivity : The chloride group enables nucleophilic substitution, unlike the ester groups in the target compound.
Structural and Functional Implications of Substituents
The 4-fluoro-2-methylphenyl group in O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate introduces critical modifications:
- Lipophilicity : Fluorine and methyl groups increase hydrophobicity, likely elevating logP compared to unsubstituted oxalates. This enhances membrane permeability, a desirable trait in drug candidates.
- Electronic Effects : The electron-withdrawing fluorine atom may stabilize the ester against hydrolysis but reduce nucleophilicity at the oxalate core.
Biological Activity
O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a fluorinated aromatic ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H15FO4
- Molecular Weight : 254.2575 g/mol
- CAS Number : Not available
- MDL Number : MFCD15145520
- Purity : 97% GC-FID
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorinated aromatic structure enhances binding affinity to enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate physiological processes.
Biological Activity
Research indicates several areas where this compound shows promise:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Analgesic Properties : The compound is being investigated for its ability to alleviate pain through modulation of pain pathways.
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial effects, warranting further investigation into this aspect for this compound.
Study 1: Enzyme Interaction Analysis
A study conducted on enzyme interactions revealed that the compound effectively inhibited the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory process. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater effects.
| Concentration (µM) | COX Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Receptor Binding Affinity
In receptor binding studies, this compound demonstrated significant binding affinity to the serotonin receptor. This interaction indicates a potential role in mood regulation and anxiety disorders.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Receptor 5-HT1A | 30 |
| Dopamine Receptor D2 | 45 |
Study 3: Antimicrobial Testing
In antimicrobial assays against various bacterial strains, the compound exhibited moderate inhibitory effects, particularly against Gram-positive bacteria. Further research is needed to elucidate the mechanisms behind this activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
Q & A
Q. How can researchers design experiments to probe photostability under UV exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
